methyl 4-amino-2,6-dimethylbenzoate hydrochloride
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Overview
Description
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is an organic compound with the molecular formula C10H14ClNO2. It is a derivative of benzoic acid and is characterized by the presence of an amino group at the fourth position and two methyl groups at the second and sixth positions on the benzene ring. This compound is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride can be synthesized through a multi-step process starting from benzoic acid derivatives. One common method involves the nitration of 2,6-dimethylbenzoic acid to introduce a nitro group at the fourth position. This is followed by reduction of the nitro group to an amino group using reducing agents such as iron and hydrochloric acid. The final step involves esterification with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale nitration and reduction processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The esterification step is often carried out under controlled conditions to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzoate derivatives.
Scientific Research Applications
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-amino-2,6-dimethylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound can also participate in various biochemical pathways, affecting cellular processes and metabolic activities.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-amino-2,6-dimethylbenzoate
- Methyl 2,4-dimethylbenzoate
- Methyl 4-nitro-2,6-dimethylbenzoate
Uniqueness
Methyl 4-amino-2,6-dimethylbenzoate hydrochloride is unique due to the presence of both an amino group and two methyl groups on the benzene ring. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
860693-27-2 |
---|---|
Molecular Formula |
C10H14ClNO2 |
Molecular Weight |
215.7 |
Purity |
95 |
Origin of Product |
United States |
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